molecular formula C17H20N2O6S B2980199 5-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2320888-71-7

5-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2980199
CAS No.: 2320888-71-7
M. Wt: 380.42
InChI Key: KJKKEGSZPHFIHZ-UHFFFAOYSA-N
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Description

This compound features a 2-methoxybenzamide core substituted with a sulfamoyl group and a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety. The tetrahydrobenzofuran group may enhance metabolic stability or receptor binding compared to simpler benzamide derivatives .

Properties

IUPAC Name

5-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-24-14-5-4-11(9-12(14)16(18)20)26(22,23)19-10-17(21)7-2-3-15-13(17)6-8-25-15/h4-6,8-9,19,21H,2-3,7,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKEGSZPHFIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This comprehensive review discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H15N3O3SC_{13}H_{15}N_{3}O_{3}S with a molecular weight of 293.34 g/mol. Its structure features a sulfamoyl group linked to a tetrahydrobenzofuran moiety and a methoxybenzamide component, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various disease pathways. The functional groups within the compound facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

1. Antidiabetic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound showed IC50 values of 6.28 µM against α-glucosidase and 4.58 µM against α-amylase, indicating its potential as a multi-target antidiabetic agent .

Table 1: Antidiabetic Activity of Related Compounds

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-Glucosidase6.28
Compound Aα-Amylase4.58
Compound BPTP1B0.91
Compound CDPPH2.36

2. Antioxidant Activity

The antioxidant potential of the compound has also been investigated. In vitro assays using DPPH free radicals showed promising results with an IC50 value of 2.36 µM, suggesting that the compound can effectively scavenge free radicals and protect cellular components from oxidative damage .

3. Antimicrobial Activity

Compounds containing similar structural motifs have been evaluated for their antimicrobial properties. Studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
Compound ASalmonella typhiModerate
Compound ABacillus subtilisStrong

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antidiabetic Studies : In a study evaluating various compounds for their antidiabetic potential, it was found that several exhibited IC50 values comparable to known antidiabetic drugs like acarbose and ursolic acid .
  • Antioxidant Studies : The antioxidant capacity was assessed through DPPH assays, revealing that certain derivatives had significant radical scavenging abilities which could be beneficial in preventing oxidative stress-related diseases .
  • Toxicity Studies : Acute toxicity tests conducted on experimental models indicated no adverse behavioral changes or lethality at tested concentrations over a period of 72 hours, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide]

  • Structure : Shares the 2-methoxybenzamide and sulfamoyl groups but replaces the tetrahydrobenzofuran with a pyrrolidinylmethyl chain.
  • Applications : Clinically used as a tranquilizer and digestive aid due to dopamine D2 receptor antagonism .
  • Key Differences : The tetrahydrobenzofuran in the target compound may confer improved blood-brain barrier penetration or receptor selectivity compared to Sulpiride’s pyrrolidine moiety.

[18F]Fallypride and [11C]Raclopride

  • Structure : [18F]Fallypride (5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) and [11C]Raclopride (6-hydroxy-2-[11C]methoxybenzamide) are radiolabeled benzamides.
  • Applications : Used in PET imaging for dopamine receptor studies. The fluoropropyl and dichloro groups enhance lipophilicity and binding affinity .
  • Key Differences : The target compound lacks radioisotopes but includes a sulfamoyl group, which could modulate solubility or off-target interactions.

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and analogs.
  • Applications : Antifungal agents targeting thioredoxin reductase in C. albicans .
  • Key Differences : The oxadiazole ring in LMM5/LMM11 replaces the tetrahydrobenzofuran, highlighting how heterocyclic variations influence antimicrobial vs. neurological targeting.

QS Inhibitors (Compounds 1066 and 1084)

  • Structure : Sulfamoyloxy groups attached to tetrahydrofuran (e.g., compound 1066).
  • Applications: Inhibit quorum sensing in Pseudomonas aeruginosa via PqsA binding .
  • Key Differences : The target compound’s benzofuran and sulfamoyl groups may favor different enzyme interactions compared to the tetrahydrofuran-sulfamoyloxy motif in these inhibitors.

Structural and Spectroscopic Comparisons

  • IR Spectroscopy : Sulfamoyl-containing analogs (e.g., LMM5, Sulpiride) show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches. The absence of C=O bands in triazole derivatives (e.g., compounds 7–9) confirms tautomeric shifts, a feature relevant for validating the target compound’s structure .
  • NMR : Substituents like the tetrahydrobenzofuran would influence chemical shifts in ¹H/¹³C-NMR, distinguishing it from simpler benzamides.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Therapeutic/Imaging Use Evidence Source
Target Compound 2-Methoxybenzamide Tetrahydrobenzofuran-sulfamoyl Potential neurology/antimicrobial
Sulpiride 2-Methoxybenzamide Pyrrolidinylmethyl-sulfamoyl Tranquilizer, digestive aid
[18F]Fallypride 2,3-Dimethoxybenzamide 3-[18F]Fluoropropyl Dopamine receptor imaging
LMM5 Benzamide-1,3,4-oxadiazole Benzyl(methyl)sulfamoyl Antifungal
Compound 1066 Purine-tetrahydrofuran Sulfamoyloxy-tetrahydrofuran Quorum sensing inhibition

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